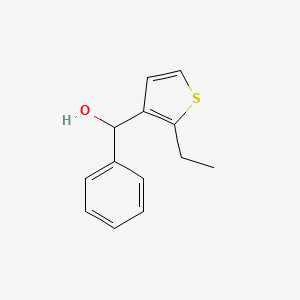
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is an organic compound that belongs to the class of esters Esters are commonly used in various chemical industries due to their diverse reactivity and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate typically involves multi-step organic reactions. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst. The specific synthetic route may involve:
Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a cyanide ion reacts with a halogenated benzene derivative.
Introduction of the ethoxycarbonyl group: This step may involve the reaction of the intermediate with ethyl chloroformate in the presence of a base.
Formation of the final product: The final step involves the coupling of the intermediate with aniline or a substituted aniline derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl and ethoxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for bioactive compounds or pharmaceuticals.
Medicine: Potential use in drug development due to its structural features.
Industry: Applications in the production of agrochemicals, dyes, and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-nitrophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a nitro group instead of a cyano group.
Ethyl 2-(4-methylphenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a methyl group instead of a cyano group.
Uniqueness
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is unique due to the presence of the cyano group, which can impart different reactivity and properties compared to similar compounds with other substituents
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
ethyl 2-(4-cyanophenyl)-2-(N-ethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)18(16-12-10-15(14-21)11-13-16)22(20(24)26-4-2)17-8-6-5-7-9-17/h5-13,18H,3-4H2,1-2H3 |
Clave InChI |
OXDULZOETDLMAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)C#N)N(C2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



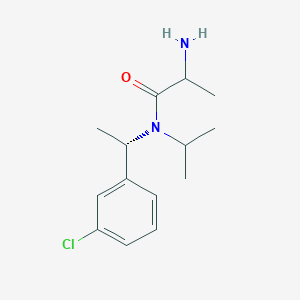
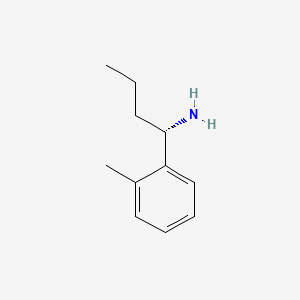
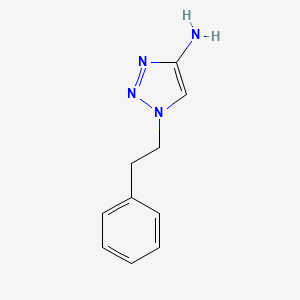

![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
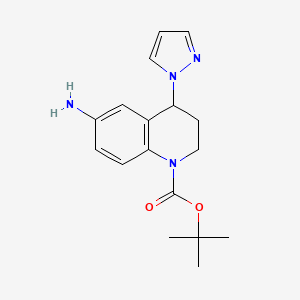
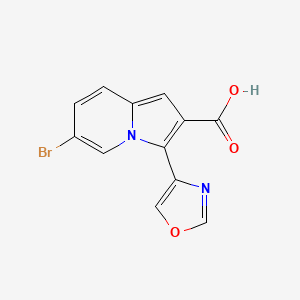
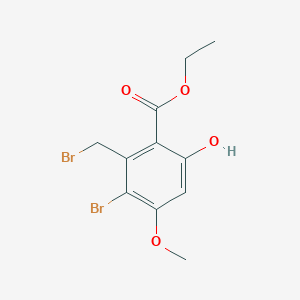

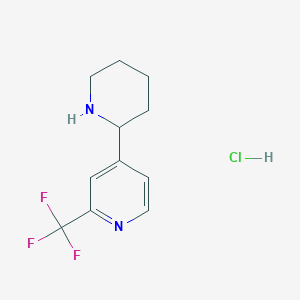
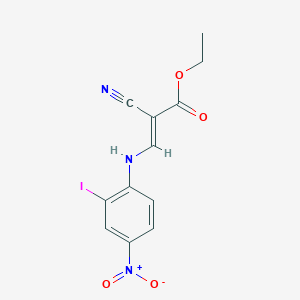
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
